N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-methoxyphenoxy)propanamide
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Overview
Description
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-methoxyphenoxy)propanamide is a complex organic compound characterized by its unique structure, which includes an isoindoline nucleus and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-methoxyphenoxy)propanamide typically involves a multi-step process. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . The reaction conditions often include the use of a solvent such as acetonitrile and a photocatalyst to enhance the yield .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing the reaction conditions to achieve higher yields and purity. Sustainable and environmentally friendly synthetic approaches are being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-methoxyphenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions of this compound are generally carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-methoxyphenoxy)propanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound shares a similar structural framework but differs in its functional groups and overall reactivity.
N-isoindoline-1,3-diones: These compounds have an isoindoline nucleus and are known for their diverse chemical reactivity and applications.
Uniqueness
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-methoxyphenoxy)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-methoxyphenoxy)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11(25-13-9-7-12(24-2)8-10-13)18(23)22-21-17-15-6-4-3-5-14(15)16(19)20-17/h3-11H,1-2H3,(H,22,23)(H2,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXSPQSJMATFOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=C1C2=CC=CC=C2C(=N1)N)OC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/1\C2=CC=CC=C2C(=N1)N)OC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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